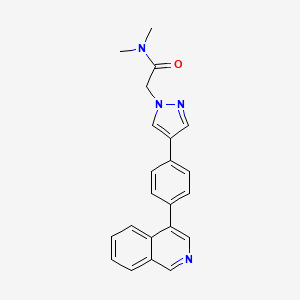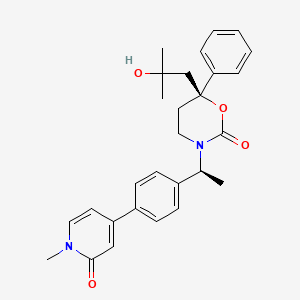
Biotin-PEG6-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG6-NHS ester is a compound widely used in bioconjugation and labeling applications. It is an amine-reactive biotinylation reagent that can couple with amino (-NH2) containing molecules. The NHS (N-hydroxysuccinimide) group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds. The hydrophilic PEG (polyethylene glycol) spacer increases solubility in aqueous media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-NHS ester involves the reaction of biotin with PEG6 and NHS. The reaction typically takes place in an anhydrous solvent such as N,N-dimethylformamide (DMF) using triethylamine as a base. The reaction is generally performed at 30°C overnight .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as flash column chromatography or high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-PEG6-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient under mild conditions (pH 7-9) .
Common Reagents and Conditions
Reagents: Triethylamine, DMF, primary amines (e.g., lysine)
Conditions: Anhydrous environment, 30°C, overnight reaction
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a biotinylated molecule with a stable amide bond .
Applications De Recherche Scientifique
Biotin-PEG6-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated molecules for various assays and experiments.
Biology: Utilized in the labeling of proteins, peptides, and other biomolecules for detection and purification purposes.
Medicine: Employed in the development of diagnostic tools and targeted drug delivery systems.
Industry: Applied in the production of biotinylated products for research and development
Mécanisme D'action
Biotin-PEG6-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with lysine and N-terminal amino groups, resulting in the biotinylation of the target molecule. The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient bioconjugation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Biotin-PEG3-NHS ester
- Biotin-PEG4-NHS ester
- Biotin-dPEG12-NHS ester
Uniqueness
Biotin-PEG6-NHS ester is unique due to its longer PEG spacer (six ethylene glycol units), which provides greater solubility and flexibility compared to shorter PEG linkers. This makes it particularly useful for applications requiring minimal steric hindrance and enhanced solubility .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N4O12S/c34-24(4-2-1-3-23-28-22(21-46-23)31-29(38)32-28)30-8-10-40-12-14-42-16-18-44-20-19-43-17-15-41-13-11-39-9-7-27(37)45-33-25(35)5-6-26(33)36/h22-23,28H,1-21H2,(H,30,34)(H2,31,32,38)/t22-,23-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDVPTVNWZPKBQ-LXWOLXCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N4O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)



![sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide](/img/structure/B606070.png)



![4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride](/img/structure/B606074.png)




